molecular formula C12H19NO2S B6259770 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine CAS No. 1017140-34-9

1-(3,4-dimethylbenzenesulfonyl)butan-2-amine

Cat. No.: B6259770
CAS No.: 1017140-34-9
M. Wt: 241.3
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Description

1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine is a sulfonamide derivative characterized by a butan-2-amine backbone linked to a 3,4-dimethylbenzenesulfonyl group. For instance, sulfonamides are widely studied in medicinal chemistry due to their bioactivity, with substituents on the aromatic ring modulating electronic and steric effects .

Properties

CAS No.

1017140-34-9

Molecular Formula

C12H19NO2S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(3,4-Dimethoxyphenyl)butan-2-amine

This analog (CAS 55174-55-5) replaces the 3,4-dimethylbenzenesulfonyl group with a 3,4-dimethoxyphenyl moiety. Key comparisons include:

Property 1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine 1-(3,4-Dimethoxyphenyl)butan-2-amine
Molecular Formula C₁₂H₁₉NO₂S (estimated) C₁₂H₁₉NO₂
Molecular Weight ~241.3 g/mol (estimated) 209.28 g/mol
XLogP3 Lower (estimated ~0.5–1.0) 1.7
Hydrogen Bond Donors 1 (amine NH₂) 1 (amine NH₂)
Hydrogen Bond Acceptors 3 (2 sulfonyl O, 1 amine N) 3 (2 methoxy O, 1 amine N)
Topological PSA Higher (~80–90 Ų, estimated) 44.5 Ų
Key Functional Groups Sulfonyl (electron-withdrawing) Methoxy (electron-donating)

Key Differences:

  • Polar Surface Area (PSA): The sulfonyl group increases PSA, which may reduce blood-brain barrier penetration but improve solubility for pharmaceutical applications.
  • Electronic Effects: The electron-withdrawing sulfonyl group could stabilize the amine via resonance, altering reactivity in synthetic or biological contexts.

1-(Chloromethyl)-3,5-dimethylbenzene

For example:

  • Spectroscopy: The ¹H NMR of 1-(chloromethyl)-3,5-dimethylbenzene shows aromatic protons at 6.68–6.75 ppm and a benzylic CH₂Cl signal at 4.15 ppm . In contrast, the target compound’s sulfonyl group would deshield adjacent protons, likely shifting aromatic signals upfield.

Research Implications

  • Biological Activity: Sulfonamides often exhibit antimicrobial or enzyme-inhibitory properties, whereas methoxy-substituted amines may target neurotransmitter receptors (e.g., monoamine transporters).
  • Synthetic Routes: suggests chloromethyl intermediates could be precursors for sulfonylation, though direct pathways for the target compound require further study.
  • Computational Modeling: Properties like XLogP3 and PSA can predict pharmacokinetics, guiding drug design for sulfonamide derivatives.

Biological Activity

1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine is characterized by its unique sulfonamide group attached to a butan-2-amine backbone. The presence of the dimethylbenzene moiety contributes to its lipophilicity and potential interactions with biological targets.

The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in signaling pathways. Notably, it has been identified as a selective antagonist for EPAC2 (exchange protein directly activated by cAMP), which plays a crucial role in various physiological processes.

MechanismDescription
EPAC2 AntagonismInhibits cAMP-induced activation of EPAC2, affecting downstream signaling.
SelectivityExhibits high selectivity for EPAC2 over EPAC1, minimizing off-target effects.
Cellular EffectsAlters intracellular calcium levels and modulates cell proliferation.

Biological Activity

Research has demonstrated that 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine exhibits various biological activities:

  • Anticancer Properties : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines by disrupting cAMP signaling pathways.
  • Neuroprotective Effects : It has been shown to exert neuroprotective effects in models of neurodegenerative diseases by modulating intracellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

Case Studies

  • Anticancer Activity :
    • A study involving human cancer cell lines demonstrated that treatment with 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Neuroprotection :
    • In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in treating neurodegenerative conditions.
  • Antimicrobial Effects :
    • Laboratory tests revealed that the compound exhibited inhibitory effects on the growth of pathogenic bacteria, warranting further investigation into its use as an antimicrobial agent.

Research Findings and Data Analysis

The pharmacological profile of 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine has been elucidated through various studies exploring its efficacy and safety.

Table 2: Summary of Research Findings

Study TypeFindings
In vitro assaysSignificant inhibition of cancer cell proliferation observed.
Neuroprotection assaysReduction in oxidative stress-induced apoptosis in neuronal cells noted.
Antimicrobial testsEffective against specific bacterial strains with low MIC values.

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